molecular formula C10H10N2O B1599356 4-ethyl-2H-phthalazin-1-one CAS No. 54145-30-1

4-ethyl-2H-phthalazin-1-one

Cat. No.: B1599356
CAS No.: 54145-30-1
M. Wt: 174.2 g/mol
InChI Key: UIRVNHJZFRDWBP-UHFFFAOYSA-N
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Description

4-ethyl-2H-phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family Phthalazinones are known for their diverse biological activities and pharmacological properties The structure of this compound consists of a phthalazine ring fused with a benzene ring, with an ethyl group attached to the nitrogen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2H-phthalazin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction yields phthalazin-1-one, which can then be alkylated with ethyl bromide in the presence of a base such as potassium carbonate to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can convert the phthalazinone ring to phthalazine.

    Substitution: The ethyl group at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities and pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, some phthalazinone derivatives act as inhibitors of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells with defective DNA repair mechanisms . Additionally, this compound may interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A parent compound with a similar structure but without the ethyl group.

    4-methyl-2H-phthalazin-1-one: A closely related compound with a methyl group instead of an ethyl group.

    4-phenyl-2H-phthalazin-1-one: Another derivative with a phenyl group at the 4-position.

Uniqueness

4-ethyl-2H-phthalazin-1-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the ethyl group at the 4-position may enhance its interaction with certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-ethyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRVNHJZFRDWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408527
Record name 4-ethyl-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54145-30-1
Record name 4-ethyl-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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